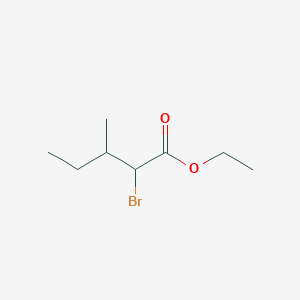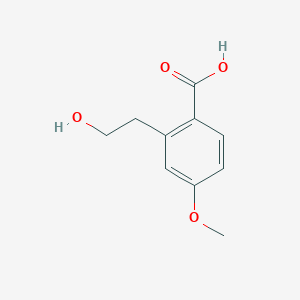
2-(2-Phenylethyl)-1,3-propanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-phenylethyl)propane-1,3-diol is an organic compound that belongs to the class of alcohols It is characterized by the presence of two hydroxyl groups (-OH) attached to a propane chain, with a phenylethyl group attached to the second carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-phenylethyl)propane-1,3-diol can be achieved through several methods. One common approach involves the reduction of diethyl phenyl substituted malonates using lithium aluminum hydride. This method, however, is costly and hazardous . An alternative method involves the oxidation of phenyl substituted benzaldehyde oximes to phenyl substituted nitromethylbenzenes using peracetic acid, followed by reaction with formaldehyde to form stable 2-phenyl substituted 2-nitro-1,3-propanediols .
Industrial Production Methods
Industrial production of 2-(2-phenylethyl)propane-1,3-diol typically involves more economical and less hazardous procedures. One such method includes the catalytic hydrogenation of benzaldoximes converted by oxidation to methoxy- and benzyloxynitromethylbenzenes .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-phenylethyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can yield different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium dichromate (K₂Cr₂O₇) in acidic conditions.
Reducing Agents: Lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions include various alcohols, acids, and substituted derivatives depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-(2-phenylethyl)propane-1,3-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a building block for drug synthesis.
Industry: Utilized in the production of polymers and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-(2-phenylethyl)propane-1,3-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The phenylethyl group can interact with hydrophobic regions of proteins, affecting their activity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propane-1,3-diol: Lacks the phenylethyl group, making it less hydrophobic.
2-phenyl-1,3-propanediol: Similar structure but different substitution pattern.
Uniqueness
2-(2-phenylethyl)propane-1,3-diol is unique due to the presence of both hydroxyl groups and a phenylethyl group, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields .
Eigenschaften
Molekularformel |
C11H16O2 |
|---|---|
Molekulargewicht |
180.24 g/mol |
IUPAC-Name |
2-(2-phenylethyl)propane-1,3-diol |
InChI |
InChI=1S/C11H16O2/c12-8-11(9-13)7-6-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2 |
InChI-Schlüssel |
CNSSIRNAFSJOFW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCC(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



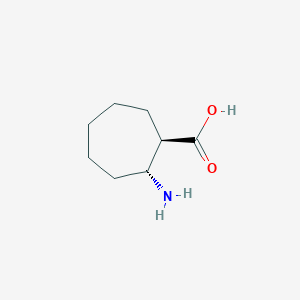
![N-[2-[2-(3-oxobut-1-ynyl)phenyl]ethyl]acetamide](/img/structure/B13873491.png)
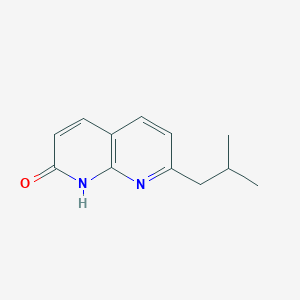
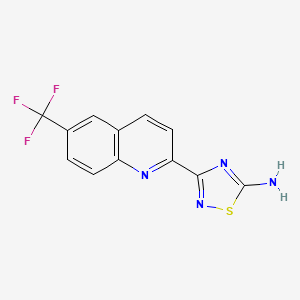
![(3-(7-Chlorofuro[3,2-b]pyridin-2-yl)phenyl)methanamine](/img/structure/B13873517.png)
![N-methyl-3-[[4-(3-phenoxyazetidin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide](/img/structure/B13873518.png)
![2-(5-bromopyridin-3-yl)-6,7-dihydrobenzo[d]thiazol-4(5H)-one](/img/structure/B13873521.png)
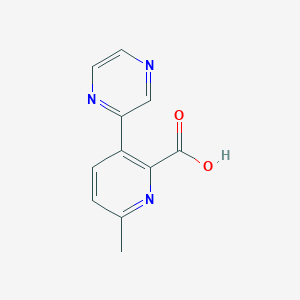
![1-(1H-thieno[3,2-c]pyrazol-5-yl)ethanone](/img/structure/B13873533.png)
